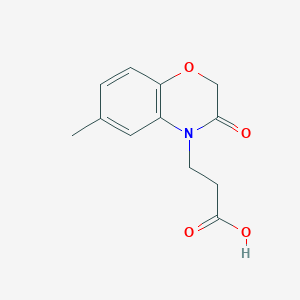

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8-2-3-10-9(6-8)13(5-4-12(15)16)11(14)7-17-10/h2-3,6H,4-5,7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSZUYSGUJVOGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OCC(=O)N2CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid typically involves the condensation of 2-amino-4-methylphenol with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Substituted benzoxazine derivatives.

Scientific Research Applications

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid with structurally or functionally related compounds, emphasizing substituent effects, biological activity, and applications:

Key Observations:

Substituent Impact on Bioactivity: The methyl group at position 6 in the target compound may enhance metabolic stability compared to unsubstituted analogs. Sulfur substitution (benzothiazin derivative ) versus oxygen (benzoxazin) affects polarity and hydrogen-bonding capacity, influencing enzyme selectivity.

Enzyme Inhibition: Derivatives like 3-(6-chloro-3-oxo-benzoxazin-4-yl)propanoic acid (KMO inhibitors) highlight the importance of the propanoic acid chain in binding to enzymatic active sites .

Structural Flexibility :

- Esterified analogs (e.g., methyl/ethyl esters in ) lack the free carboxylic acid group, reducing ionic interactions but increasing volatility (relevant in aroma compounds).

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound | logP (Predicted) | Water Solubility (mg/mL) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid | 1.85 | 1.2 | 2 | 5 |

| 3-(7-Bromo-3-oxo-benzoxazin-4-yl)propanoic acid | 2.10 | 0.8 | 2 | 5 |

| 3-(3-Oxo-benzothiazin-4-yl)propanoic acid | 1.70 | 1.5 | 2 | 5 |

Table 2: Antimicrobial Activity (MIC Values in µg/mL)

| Compound | E. coli | S. aureus | C. albicans |

|---|---|---|---|

| 3-(6-Methyl-3-oxo-benzoxazin-4-yl)propanoic acid | 32 | 16 | >64 |

| 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid | 8 | 4 | >64 |

Biological Activity

3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and effects on various biological systems.

The compound has the following chemical characteristics:

- Molecular Formula : C12H13NO4

- Molecular Weight : 233.24 g/mol

- CAS Number : 3155602

- IUPAC Name : 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid

- Chemical Structure : The benzoxazine structure contributes to its biological activity through potential interactions with biological macromolecules.

Biological Activity Overview

Research has shown that compounds similar to 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid exhibit significant antibacterial and antifungal properties. The following sections delve into specific studies and findings related to its biological activity.

Antibacterial Activity

Several studies have investigated the antibacterial properties of benzoxazine derivatives. Notably:

-

Study Findings :

- A study assessed various benzoxazine derivatives and found that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong efficacy .

-

Mechanism of Action :

- It is hypothesized that these compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Antifungal Activity

In addition to antibacterial properties, research has highlighted antifungal activities:

- Efficacy Against Fungi :

- Case Studies :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

| Structural Feature | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increase solubility and interaction with targets |

| Methyl Substituents | Modulate lipophilicity and enhance membrane penetration |

| Benzoxazine Ring | Essential for interaction with biological targets |

Q & A

Q. What are the key methodological steps for synthesizing 3-(6-Methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid?

The synthesis typically involves cyclization and functional group modifications. For example, a related benzoxazin derivative was synthesized by dissolving intermediates in 6 N HCl, heating at 100°C for 2 hours, and purifying via reversed-phase HPLC with a 0.1% trifluoroacetic acid (TFA)/acetonitrile/water gradient . Subsequent ester hydrolysis under acidic conditions (e.g., HCl at 80°C for 16 hours) yields the final propanoic acid derivative. Reaction progress should be monitored using thin-layer chromatography (TLC) and liquid chromatography–mass spectrometry (LCMS).

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation requires a combination of:

- ¹H NMR spectroscopy : To verify proton environments (e.g., benzoxazin ring protons, methyl groups, and propanoic acid side chain). For example, a related compound showed characteristic peaks at δ 3.86 ppm (methoxy group) and δ 7.11–7.29 ppm (aromatic protons) .

- LCMS : To confirm molecular weight (e.g., MH⁺ 377 for a benzoxazol analog) and retention time consistency (e.g., 1.35 min under method A) .

- Melting point analysis : To compare with literature values (e.g., 180–182°C for triazine-linked analogs) .

Q. What analytical techniques are recommended for assessing purity?

- High-performance liquid chromatography (HPLC) : Use a C18 column with a gradient elution system (e.g., acetonitrile/water with 0.1% TFA) to achieve >95% purity .

- TLC : Monitor reaction progress using hexane/ethanol (1:1) as a mobile phase .

- Elemental analysis : Validate empirical formula consistency (e.g., C₁₆H₂₂O₉ for glycosylated derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Temperature modulation : Prolonged heating (e.g., 16 hours at 80°C) during ester hydrolysis enhances conversion rates .

- Catalyst selection : Acidic conditions (HCl or TFA) are critical for cyclization and deprotection steps. For example, 6 N HCl yielded a 32% isolated yield in a benzoxazin synthesis .

- Solvent choice : Methanol or ethanol is preferred for esterification due to their polarity and compatibility with acid-sensitive intermediates .

Q. How should researchers resolve discrepancies in reported biological activity data?

- Dose-response studies : Validate activity across multiple concentrations (e.g., IC₅₀ values for enzyme inhibition) to rule out assay-specific artifacts.

- Metabolic stability assays : Assess whether phase II metabolism (e.g., glucuronidation or sulfation) alters activity. For instance, dehydroxylation of 3-(3,4-dihydroxyphenyl)propanoic acid reduces its bioavailability, impacting observed effects .

- Comparative structural analysis : Compare with analogs (e.g., 3-{6-chloro-3-oxo-7-[(1R)-1-(pyridin-2-yl)ethoxy]benzoxazin-4-yl}propanoic acid) to identify critical functional groups .

Q. What methodologies are suitable for studying metabolic stability and degradation pathways?

- In vitro hepatocyte assays : Incubate the compound with liver microsomes to identify primary metabolites (e.g., hydroxylated or conjugated derivatives) .

- High-resolution mass spectrometry (HRMS) : Detect low-abundance metabolites, such as 3-(4-hydroxyphenyl)propanoic acid-O-sulfate .

- Stability under physiological conditions : Test solubility in PBS (pH 7.4) and susceptibility to enzymatic hydrolysis (e.g., esterase treatment) .

Q. Methodological Considerations for Data Contradictions

- Batch variability : Ensure consistent starting material purity (e.g., >95% via HPLC) to avoid confounding results .

- Analytical calibration : Use certified reference standards (e.g., 3-(4-hydroxyphenyl)propanoic acid, CAS 501-97-3) for quantitative comparisons .

- Reproducibility : Replicate experiments across independent labs to confirm findings, particularly for novel derivatives like triazine-linked benzoxazins .

Q. Notes

- Avoid commercial suppliers (e.g., BenchChem) and prioritize peer-reviewed synthesis protocols .

- Structural analogs (e.g., glycosylated or halogenated derivatives) provide insights into structure-activity relationships .

- Always cross-validate NMR and LCMS data with elemental analysis for novel compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.